Polyubiquitin

Proteasomal degradation Ubiquitin signaling Protein turnover

Polyubiquitin (CAS 120904-94-1) is an oligomeric post-translational modification signal formed by the repetitive covalent linking of ubiquitin monomers via isopeptide bonds between the C-terminal glycine of one ubiquitin molecule and a lysine residue (or the N-terminal methionine) of another. Polyubiquitin chains are structurally and functionally distinct from polyubiquitin genes, such as ubiquitin C, which encode tandem ubiquitin repeats as a single polypeptide precursor requiring proteolytic processing.

Molecular Formula C8H10N2O
Molecular Weight 0
CAS No. 120904-94-1
Cat. No. B1169507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyubiquitin
CAS120904-94-1
SynonymsPolyubiquitin
Molecular FormulaC8H10N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyubiquitin (CAS 120904-94-1) Procurement Guide for Linkage-Specific Ubiquitin Signaling Research


Polyubiquitin (CAS 120904-94-1) is an oligomeric post-translational modification signal formed by the repetitive covalent linking of ubiquitin monomers via isopeptide bonds between the C-terminal glycine of one ubiquitin molecule and a lysine residue (or the N-terminal methionine) of another [1]. Polyubiquitin chains are structurally and functionally distinct from polyubiquitin genes, such as ubiquitin C, which encode tandem ubiquitin repeats as a single polypeptide precursor requiring proteolytic processing [2]. The functional outcome of polyubiquitination is dictated by the specific lysine residue used for chain linkage—eight distinct linkage types exist, with Lys48 (K48)-linked chains serving as the canonical proteasomal degradation signal and Lys63 (K63)-linked chains mediating non-proteolytic signaling events [3]. Unlike monomeric ubiquitin, polyubiquitin chains exhibit linkage-dependent conformational ensembles that govern recognition by downstream effector proteins [4].

Why Generic Ubiquitin or Alternative Chain Linkages Cannot Substitute for Polyubiquitin (CAS 120904-94-1) in Functional Assays


Polyubiquitin (CAS 120904-94-1) cannot be substituted by monomeric ubiquitin, polyubiquitin genes, or alternative chain linkage types without altering experimental outcomes, because functional specificity is encoded at the level of linkage-dependent three-dimensional structure. Monomeric ubiquitin lacks the polymeric topology required for recognition by ubiquitin-binding domains (UBDs) that discriminate between chain types [1]. Among polymeric forms, K48-linked and K63-linked chains adopt fundamentally distinct conformations—K48-linked chains form a compact, closed structure with inter-ubiquitin hydrophobic interfaces, whereas K63-linked chains adopt an extended, open conformation lacking interdomain contacts [2]. This conformational divergence dictates distinct cellular fates: K48-linked chains of three or more ubiquitin units target substrates for proteasomal degradation with a half-life of approximately 1 minute, while K63-linked chains signal for rapid deubiquitination without triggering degradation [3]. Even structurally equivalent chain types—such as K63-linked and linear (M1-linked) chains, both of which adopt open conformations—exhibit differential cleavage by deubiquitinases (DUBs) and distinct recognition by UBDs, with linear chains being exclusively bound by the UBAN motif of NEMO whereas K63-linked chains are recognized by the NZF domain of TAB2 [4]. Consequently, procurement of the correct linkage-specific polyubiquitin chains is essential for assay reproducibility and biological relevance.

Polyubiquitin (CAS 120904-94-1) Quantitative Differentiation Evidence: K48-Linked vs. K63-Linked vs. Linear Chains


K48-Linked Polyubiquitin Chains Trigger Proteasomal Degradation with t₁/₂ ≈ 1 Minute, Whereas K63-Linked Chains Undergo Rapid Deubiquitination Without Degradation

Using the UbiREAD (ubiquitinated reporter evaluation after intracellular delivery) technology, Maspero and Polo (2025) systematically compared the intracellular degradation capacities of substrates modified with homotypic K48-linked, K63-linked, and K48/K63-branched ubiquitin chains [1]. Substrates bearing K48-linked chains with three or more ubiquitin units (K48-Ub₃) triggered proteasomal degradation within minutes, with a degradation half-life of approximately 1 minute. In contrast, substrates modified with K63-linked chains were not degraded but instead underwent rapid deubiquitination [1]. This represents a qualitative functional divergence rather than a mere quantitative difference in degradation rate.

Proteasomal degradation Ubiquitin signaling Protein turnover

K48-Linked Tetraubiquitin (Ub₄) Binds Rabex-5 Tandem UBDs with Kd = 0.1-1 μM, Comparable to K63-Linked and Linear Ub₄

Shin et al. (2012) quantitatively measured the binding affinities of the tandem ubiquitin-binding domains (A20_ZF-MIU) of Rabex-5 for linkage-specific tetraubiquitin chains using biolayer interferometry [1]. Rabex-5(9-73) bound linear, K63-linked, and K48-linked tetraubiquitin (Ub₄) chains with dissociation constants (Kd) in the range of 0.1-1 μM [1]. While all three chain types bound within the same order of magnitude, domain-level dissection revealed differential contributions: the MIU domain exhibited sub-μM affinity preference for linear and K63-linked Ub₄, whereas the A20_ZF domain recognized all three linkage types with similar Kd values of 3-4 μM [1].

Ubiquitin-binding domains Protein-protein interactions Biolayer interferometry

K48-Linked Chains Adopt Closed Conformation with Sequestered Hydrophobic Interface; K63-Linked Chains Adopt Open, Extended Conformation

Varadan et al. (2002) characterized the solution conformations of K48-linked diubiquitin (Ub₂) and tetraubiquitin (Ub₄) using NMR spectroscopy, revealing a pH-dependent switch from open to closed conformation [1]. The closed conformation features a defined interface where hydrophobic residues L8, I44, and V70 are sequestered between adjacent ubiquitin monomers [1]. In contrast, Fushman and Walker (2010) demonstrated via molecular modeling that K63-linked chains adopt an extended, open conformation that lacks interdomain hydrophobic contacts [2]. The eight possible diubiquitin chains segregate into two groups based on predicted conformational ensembles: chains linked via K6, K11, K27, or K48 form closed conformations, whereas chains linked via K29, K33, or K63, or linked head-to-tail, cannot form closed contacts due to steric occlusion [2].

Structural biology NMR spectroscopy Molecular modeling

Linear and K63-Linked Chains Adopt Equivalent Open Conformations but Exhibit Distinct DUB Cleavage and UBD Recognition Profiles

Komander et al. (2009) crystallized K63-linked and linear ubiquitin dimers, revealing that both adopt equivalent open conformations that differ significantly from K48-linked chains [1]. Despite their structural equivalence as polymers of chemically identical ubiquitin units, K63-linked and linear chains exhibit distinct biochemical specificity profiles [1]. All deubiquitinases (DUBs) analyzed, with the exception of CYLD, cleaved linear chains less efficiently compared to other chain types or not at all [1]. Furthermore, the UBAN motif of NEMO bound exclusively to linear chains, whereas the NZF domain of TAB2 was specific for K63-linked chains [1]. This demonstrates that functional discrimination occurs even between structurally equivalent chain types.

Deubiquitinase specificity Ubiquitin-binding domains X-ray crystallography

Recombinant K48-Linked Polyubiquitin Chains (Ub₁₋₇) Demonstrate >95% Purity by SDS-PAGE with Defined Molecular Mass Ranging from 8.6 kDa (Ub₁) to 60 kDa (Ub₇)

Commercially available recombinant human K48-linked polyubiquitin wild-type chains (Ub₁₋₇) are produced in E. coli and purified to >95% homogeneity as determined by SDS-PAGE under reducing conditions with Colloidal Coomassie Blue staining . The product consists of a heterogeneous mixture of chain lengths, with predicted molecular masses of 8.6 kDa (mono-ubiquitin, Ub₁), 17 kDa (Ub₂), 26 kDa (Ub₃), 34 kDa (Ub₄), 43 kDa (Ub₅), 52 kDa (Ub₆), and 60 kDa (Ub₇) . Non-cleavable K48 polyubiquitin chain variants incorporating the L73P mutation are also available; this substitution confers resistance to the majority of deubiquitinating enzymes, enabling DUB inhibitor screening and stable substrate applications [1].

Recombinant protein production Quality control Biochemical reagents

Polyubiquitin (CAS 120904-94-1) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Proteasomal Degradation Assays Requiring K48-Linked Polyubiquitin Chains (Ub₃ or Longer)

Based on the UbiREAD data demonstrating that K48-linked chains with three or more ubiquitin units trigger proteasomal degradation with a t₁/₂ of approximately 1 minute, whereas K63-linked chains undergo deubiquitination without degradation [1], researchers studying ubiquitin-dependent proteolysis must procure K48-linked polyubiquitin chains of length Ub₃ or greater. Substitution with K63-linked or shorter K48-linked chains (Ub₂) will fail to elicit degradation, leading to false-negative results. This scenario applies to in vitro proteasome recruitment assays, cellular degradation reporter systems, and DUB inhibitor screening where authentic proteasomal targeting signals are required.

Deubiquitinase (DUB) Substrate Specificity Profiling Using Linkage-Defined Polyubiquitin Chains

Differential DUB cleavage efficiency across linkage types—as demonstrated by Komander et al. (2009), where most DUBs cleaved linear chains inefficiently or not at all compared to K63-linked or K48-linked chains, with CYLD as the notable exception [2]—establishes the necessity for linkage-defined polyubiquitin chains in DUB activity assays. Researchers should procure K48-linked chains for profiling DUBs implicated in proteasomal degradation regulation, K63-linked chains for DUBs involved in inflammatory signaling, and linear chains for CYLD activity assays. Non-cleavable K48 polyubiquitin variants (L73P mutant) provide DUB-resistant controls for inhibitor validation studies [3].

Ubiquitin-Binding Domain (UBD) Specificity Mapping via Quantitative Binding Assays

Quantitative biolayer interferometry data from Shin et al. (2012) establishes that UBDs exhibit linkage-dependent binding affinities in the sub-μM to μM range [4]. For Rabex-5 tandem UBDs, K48-linked, K63-linked, and linear tetraubiquitin bind with comparable Kd values of 0.1-1 μM, but domain-level dissection reveals that the MIU domain exhibits sub-μM preference for linear and K63-linked chains [4]. For exclusive recognition scenarios—such as NEMO UBAN binding solely to linear chains or TAB2 NZF binding solely to K63-linked chains [2]—procurement of the incorrect linkage type will yield complete binding failure. This scenario applies to SPR, BLI, ITC, and pull-down assays for UBD characterization.

Innate Immune Signaling Studies Involving RIP1 and IRAK1 Polyubiquitin Editing

Newton et al. (2008) demonstrated that the adaptor kinases RIP1 (TNF receptor signaling) and IRAK1 (IL-1β/TLR signaling) undergo sequential polyubiquitin editing—both initially acquire K63-linked polyubiquitin chains that enable signaling complex assembly, followed by conversion to K48-linked chains that target the adaptors for proteasomal degradation and signal termination [5]. This temporal switch from K63-linked to K48-linked polyubiquitination is essential for proper signal attenuation. Researchers studying TNF-α, IL-1β, or TLR-mediated NF-κB activation require both K63-linked and K48-linked polyubiquitin chains to recapitulate the physiological editing mechanism in vitro and to validate linkage-specific antibody detection reagents.

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